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Compound of Interest

Compound Name: 1,8-Cyclotetradecanedione

Cat. No.: B15474670 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
1,8-Cyclotetradecanedione is a macrocyclic diketone with the chemical formula C₁₄H₂₄O₂ and

a molecular weight of 224.34 g/mol .[1] As a large ring structure, its characterization requires a

suite of analytical techniques to confirm its identity, purity, and structural features. These

application notes provide detailed protocols for the characterization of 1,8-
Cyclotetradecanedione using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass

Spectrometry (MS), Infrared (IR) Spectroscopy, and Gas Chromatography (GC).

Physicochemical Properties
A summary of the key physicochemical properties of 1,8-Cyclotetradecanedione is provided

in the table below.

Property Value Reference

Molecular Formula C₁₄H₂₄O₂ [1]

Molecular Weight 224.34 g/mol [1]

CAS Number 38300-49-1 [1]

Melting Point Not available
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of 1,8-
Cyclotetradecanedione by providing information about the hydrogen (¹H) and carbon (¹³C)

environments within the molecule.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve approximately 5-10 mg of 1,8-Cyclotetradecanedione in 0.5-

0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as

an internal standard (0 ppm).

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural

abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software. Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the TMS signal at 0 ppm.

Expected Spectral Data
Due to the symmetry of the 1,8-dione, the number of unique signals will be less than the total

number of protons and carbons. The expected chemical shifts are based on the analysis of
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similar macrocyclic ketones.

Table 1: Predicted ¹H and ¹³C NMR Data for 1,8-Cyclotetradecanedione

Assignment
Predicted ¹H NMR
Chemical Shift (ppm)

Predicted ¹³C NMR
Chemical Shift (ppm)

-C(O)-CH₂- 2.2 - 2.5 (t) 40 - 45

-C(O)-CH₂-CH₂- 1.5 - 1.8 (m) 25 - 30

-CH₂- (ring interior) 1.2 - 1.5 (m) 20 - 25

C=O - 205 - 215

(Note: t = triplet, m = multiplet. Predicted shifts are based on general values for acyclic and

cyclic ketones.)

Visualization: NMR Analysis Workflow
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Caption: Workflow for NMR analysis of 1,8-Cyclotetradecanedione.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

1,8-Cyclotetradecanedione, which aids in its structural confirmation.
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Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of 1,8-Cyclotetradecanedione (e.g., 1

mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a GC system coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is

suitable.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes,

then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Expected Spectral Data
The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 224. The

fragmentation of macrocyclic ketones can be complex, often involving α-cleavage and

McLafferty rearrangements if sterically feasible.

Table 2: Expected Mass Spectral Data for 1,8-Cyclotetradecanedione
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m/z Assignment Notes

224 [M]⁺ Molecular Ion

206 [M - H₂O]⁺ Loss of water

196 [M - CO]⁺ Loss of carbon monoxide

181 [M - CO - CH₃]⁺
Subsequent loss of a methyl

group

Various CnH2n-1O⁺, CnH2n⁺ Fragments from ring cleavage

(Note: The fragmentation pattern for large cyclic ketones can be less predictable than for their

acyclic counterparts.)

Visualization: GC-MS Analysis Workflow
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Caption: Workflow for GC-MS analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 1,8-
Cyclotetradecanedione, primarily the ketone carbonyl group.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Sample Preparation: Place a small amount of the solid 1,8-Cyclotetradecanedione sample

directly onto the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The software automatically performs a background subtraction.

Expected Spectral Data
The IR spectrum will be dominated by absorptions corresponding to C-H and C=O bonds.

Table 3: Expected Infrared Absorption Bands for 1,8-Cyclotetradecanedione

Wavenumber (cm⁻¹) Assignment Intensity

2920 - 2940 C-H stretch (asymmetric) Strong

2850 - 2870 C-H stretch (symmetric) Strong

1700 - 1720 C=O stretch (ketone) Strong, sharp

1450 - 1470 C-H bend (scissoring) Medium

1350 - 1380 C-H bend (wagging) Medium

Visualization: Functional Group Identification Logic
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Caption: Logic for IR spectral interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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